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Compound of Interest

Compound Name: 2-Aminopyridine

Cat. No.: B7761127 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-aminopyridine, a crucial heterocyclic building block in pharmaceutical and chemical

synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, complete with data presented in

clear, tabular formats and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of 2-aminopyridine. Both ¹H and ¹³C NMR data are presented below.

¹H NMR Data
The ¹H NMR spectrum of 2-aminopyridine reveals the chemical environment of its hydrogen

atoms. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a

standard, such as tetramethylsilane (TMS).
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Proton Chemical Shift (δ) in ppm Solvent

H-6 ~8.10 CDCl₃

H-4 ~7.40 CDCl₃

H-5 ~6.60 CDCl₃

H-3 ~6.50 CDCl₃

-NH₂ ~4.70 (broad) CDCl₃

Note: The chemical shift of the -NH₂ protons can be variable and appear as a broad singlet due

to proton exchange.

¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the 2-
aminopyridine molecule.

Carbon Chemical Shift (δ) in ppm Solvent

C-2 158.5 CDCl₃

C-6 148.2 CDCl₃

C-4 137.8 CDCl₃

C-5 113.7 CDCl₃

C-3 108.9 CDCl₃

Experimental Protocol for NMR Spectroscopy
The following is a general procedure for obtaining ¹H and ¹³C NMR spectra of 2-
aminopyridine.

Sample Preparation: A small amount of 2-aminopyridine is dissolved in a deuterated

solvent, typically chloroform-d (CDCl₃), inside an NMR tube. The concentration is usually in

the range of 5-25 mg/0.5-1.0 mL.
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Instrumentation: The NMR spectra are recorded on a spectrometer, such as a Bruker AC-

300 or equivalent, operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 300 MHz for

¹H and 75 MHz for ¹³C).[1]

Data Acquisition: The sample is placed in the spectrometer's magnetic field.[2][3] For ¹H

NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay

(FID) is recorded. For ¹³C NMR, similar pulse sequences are used, often with proton

decoupling to simplify the spectrum.

Data Processing: The FID is converted into a spectrum using a mathematical process called

Fourier transform.[2] The resulting spectrum is then phased and baseline corrected.

Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Absorption Data
The key IR absorption bands for 2-aminopyridine are summarized in the table below.

Frequencies are given in wavenumbers (cm⁻¹).

Vibrational Mode Frequency (cm⁻¹) (KBr disc)

N-H stretching (asymmetric) 3442

N-H stretching (symmetric) 3300

C-H stretching (aromatic) 3050-3000

N-H scissoring 1617

C=C and C=N ring stretching 1600-1450

C-N stretching 1328

C-H in-plane bending 1250-950

C-H out-of-plane bending 900-650
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Source: Data compiled from multiple spectroscopic databases and literature.[4][5]

Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample like 2-aminopyridine is the

KBr pellet technique.

Sample Preparation: A small amount of finely ground 2-aminopyridine (1-2 mg) is mixed

with about 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle. The

mixture is then compressed under high pressure to form a transparent or translucent pellet.

[6]

Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

Data Acquisition: An infrared beam is passed through the sample, and the detector

measures the amount of light transmitted at each wavenumber.[6] A background spectrum

(of the empty spectrometer) is typically recorded first and subtracted from the sample

spectrum.

Data Processing: The resulting interferogram is converted into an IR spectrum (transmittance

or absorbance vs. wavenumber) via a Fourier transform.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

UV-Vis Absorption Data
2-Aminopyridine exhibits characteristic absorption maxima (λ_max) in the UV region.

Solvent λ_max (nm) log ε

Ethanol 234, 297 4.1, 3.6

Sulfuric Acid (1M) ~310 -

Source: Data from PubChem and other spectroscopic resources.[1][7]
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Experimental Protocol for UV-Vis Spectroscopy
The UV-Vis spectrum of 2-aminopyridine is typically recorded in solution.

Sample Preparation: A dilute solution of 2-aminopyridine is prepared in a suitable UV-

transparent solvent (e.g., ethanol, sulfuric acid).[8] The concentration is adjusted to ensure

that the absorbance falls within the optimal range of the instrument (typically 0.1-1.0).

Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used. A cuvette

containing the pure solvent is placed in the reference beam path, and a cuvette with the

sample solution is placed in the sample beam path.[9][10]

Data Acquisition: The instrument scans a range of UV and visible wavelengths (e.g., 200-400

nm), and the absorbance of the sample is recorded at each wavelength.[10]

Data Processing: The resulting spectrum is a plot of absorbance versus wavelength. The

wavelengths of maximum absorbance (λ_max) are identified.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-aminopyridine.
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General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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